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Introduction

The advent of super-resolution microscopy has revolutionized the study of biological structures
at the nanoscale, breaking the diffraction limit of light. A key component of many of these
techniques is the fluorescent probe used to label the molecule of interest. Cy5-dATP, a
fluorescent analog of deoxyadenosine triphosphate, has emerged as a valuable tool for high-
resolution imaging of DNA and DNA-protein interactions. Its bright fluorescence, photostability,
and amenability to photoswitching make it particularly well-suited for techniques such as
Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation
for Imaging in Nanoscale Topography).[1][2] This document provides detailed application notes,
experimental protocols, and quantitative data for the use of Cy5-dATP in these advanced
imaging modalities.

Key Applications of Cy5-dATP in High-Resolution
Microscopy

Cy5-dATP can be enzymatically incorporated into DNA, enabling the direct labeling of specific
genomic loci or newly synthesized DNA.[3][4] This allows for the investigation of a wide range
of biological processes with unprecedented detail.
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e Stochastic Optical Reconstruction Microscopy (STORM): In STORM, individual fluorophores
are temporally separated by inducing them to switch between a fluorescent "on" state and a
dark "off" state. The precise localization of each molecule is then used to reconstruct a
super-resolved image. Cy5 is a well-established fluorophore for STORM due to its favorable
photoswitching properties in the presence of a thiol-containing imaging buffer.[1]

o DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): DNA-PAINT
utilizes the transient binding of a fluorescently labeled single-stranded DNA "imager" strand
to a complementary "docking" strand conjugated to the target molecule. The continuous
binding and unbinding events create the "blinking" necessary for super-resolution imaging.
Cyb-labeled oligonucleotides are commonly used as imager strands in DNA-PAINT.

e DNA Replication and Repair Studies: By incorporating Cy5-dATP during DNA synthesis,
researchers can visualize and quantify DNA replication and repair processes at the single-
molecule level. This provides insights into the dynamics of replication forks, the organization
of replication factories, and the recruitment of repair proteins to sites of DNA damage.

Quantitative Data Presentation

The performance of Cy5-dATP in super-resolution microscopy can be quantified by several key
parameters. The following tables summarize these properties and compare them with a
commonly used alternative, Alexa Fluor 647.

Table 1: Photophysical Properties of Cy5 Relevant to Super-Resolution Microscopy

Property Cy5 Alexa Fluor 647 Reference
Excitation Maximum
~649 ~650
(nm)
Emission Maximum
~670 ~665
(nm)
Molar Extinction
. ~250,000 ~239,000 - 270,000
Coefficient (M~tcm™2)
Quantum Yield ~0.2 ~0.33
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Table 2: Performance in STORM

Parameter Cy5 Alexa Fluor 647 Reference
Photon Yield per
o Good Excellent
switching event
Photostability Moderate High
Blinking Cycles Good High
Localization Precision Good Excellent

Note: The performance of fluorescent dyes in STORM is highly dependent on the imaging

buffer and experimental conditions. The values presented here are for comparative purposes

and may vary.

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with Cy5-dATP
using Terminal deoxynucleotidyl Transferase (TdT)

This protocol describes the 3'-end labeling of DNA oligonucleotides with Cy5-dATP using

Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase.

Materials:

e DNA oligonucleotide with a free 3'-hydroxyl group

e Cy5-dATP (or Cy5-ddATP for single nucleotide addition)

e Terminal deoxynucleotidyl Transferase (TdT)

e 5x TdT Reaction Buffer

» Nuclease-free water

« EDTA (0.5 M, pH 8.0)
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e Spin column for DNA purification
Procedure:

o Reaction Setup: In a microcentrifuge tube on ice, combine the following components:

[¢]

DNA oligonucleotide (10 pmol of 3' ends)

[e]

5x TdT Reaction Buffer: 10 pL

o

Cy5-dATP (or Cy5-ddATP): 1 pL of 1 mM stock

[¢]

TdT (20-40 units): 1 pL

[e]

Nuclease-free water: to a final volume of 50 uL
¢ |ncubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

e Reaction Termination: Stop the reaction by adding 2 pL of 0.5 M EDTA or by heating at 70°C
for 10 minutes.

 Purification: Purify the labeled oligonucleotide using a suitable spin column according to the
manufacturer's instructions to remove unincorporated Cy5-dATP.

» Quantification: Determine the concentration and labeling efficiency of the purified Cy5-
labeled DNA by measuring the absorbance at 260 nm (for DNA) and 650 nm (for Cy5).
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Workflow for TdT-mediated DNA labeling with Cy5-dATP.

Protocol 2: Labeling DNA Probes by PCR with Cy5-dATP

This protocol describes the generation of Cy5-labeled DNA probes through Polymerase Chain
Reaction (PCR).

Materials:

DNA template

Forward and reverse primers

High-fidelity DNA polymerase

dNTP mix (dATP, dCTP, dGTP, dTTP)

Cy5-dATP
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e PCR buffer

¢ Nuclease-free water

e PCR purification kit

Procedure:

e Prepare dNTP/Cy5-dATP Mix: Prepare a mix of dNTPs and Cy5-dATP. The ratio of Cy5-
dATP to dATP will determine the labeling density. A common starting point is a 1:4 ratio of
Cy5-dATP to dATP.

* PCR Reaction Setup: Assemble the PCR reaction on ice:

o DNA template (1-10 ng)

o Forward primer (10 pM): 1 pL

o Reverse primer (10 uM): 1 pL

o dNTP/Cy5-dATP mix: 1 uL

o 10x PCR Buffer: 5 pL

o High-fidelity DNA polymerase: 1 pL

o Nuclease-free water: to a final volume of 50 uL

o PCR Amplification: Perform PCR with appropriate cycling conditions for your template and
primers. A typical program includes an initial denaturation, followed by 25-35 cycles of
denaturation, annealing, and extension, and a final extension step.

« Purification: Purify the PCR product using a PCR purification kit to remove primers,
unincorporated nucleotides, and the polymerase.

 Verification: Analyze the purified, labeled PCR product by gel electrophoresis to confirm the
correct size and successful amplification. The incorporation of Cy5 can be visualized by
imaging the gel with a suitable fluorescence scanner.
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Workflow for generating Cy5-labeled DNA probes via PCR.

Protocol 3: Sample Preparation for STORM Imaging of
Cy5-Labeled DNA

This protocol outlines the general steps for preparing a sample for STORM imaging.

Materials:

Cyb5-labeled DNA sample

High-precision glass coverslips (#1.5)

STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like 3-
mercaptoethanol or MEA)

Mounting medium (optional)
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Procedure:
o Coverslip Cleaning: Thoroughly clean the coverslips to minimize background fluorescence.

o Sample Immobilization: Immobilize the Cy5-labeled DNA onto the coverslip surface. This can
be achieved through various methods depending on the experimental design, such as biotin-
streptavidin interactions or non-specific adsorption.

e Mounting: Add the freshly prepared STORM imaging buffer to the sample. The buffer is
crucial for inducing the photoswitching of Cy5.

e Sealing: Seal the sample to prevent evaporation and oxygen entry, which can quench the
fluorescence.

e Imaging: Proceed with STORM imaging on a super-resolution microscope equipped with
appropriate lasers and filters for Cy5 excitation and emission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Cy5-dATP in High-Resolution
Microscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12392867#application-of-cy5-datp-in-high-
resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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